RORgammat inverse agonist 13 is a synthetic compound specifically designed to inhibit the activity of the retinoic acid receptor-related orphan receptor gamma-t. This receptor is a crucial nuclear transcription factor involved in the differentiation of T helper 17 cells and the production of interleukin 17, a pro-inflammatory cytokine. By acting as an inverse agonist, RORgammat inverse agonist 13 holds potential therapeutic applications in the treatment of autoimmune and inflammatory diseases, including multiple sclerosis and rheumatoid arthritis .
The compound is classified under synthetic small molecules, particularly those that target nuclear receptors. It is part of a broader category of RORgammat modulators, which includes both agonists and inverse agonists. The classification hinges on its ability to inhibit receptor activity rather than activate it, distinguishing it from other compounds that may enhance RORgammat function .
The synthesis of RORgammat inverse agonist 13 typically involves several key steps:
Common reagents used in the synthesis include:
In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity. Quality control measures are essential throughout the production process to ensure consistency and compliance with regulatory standards.
The molecular structure of RORgammat inverse agonist 13 can be characterized by its specific functional groups that interact with the ligand-binding domain of the RORgammat receptor. While detailed structural data such as precise bond lengths and angles are not provided in the sources, it is known that the compound's design allows it to effectively fit into the receptor's binding site, thereby exerting its inhibitory effects.
Crystallographic studies have revealed that compounds like RORgammat inverse agonist 13 can induce conformational changes in RORgammat, which are critical for their function as inverse agonists. These studies often involve X-ray crystallography to elucidate binding modes and interactions at an atomic level .
RORgammat inverse agonist 13 can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The reactions involving RORgammat inverse agonist 13 can yield various products depending on conditions:
These products can further be utilized in medicinal chemistry to develop new therapeutic agents targeting similar pathways.
RORgammat inverse agonist 13 functions by binding to the ligand-binding domain of RORgammat. This binding induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription related to T helper 17 cell differentiation and interleukin 17 production. Specifically, it alters critical residues such as tryptophan 317, which plays a significant role in stabilizing the active conformation of the receptor .
While specific physical properties such as melting point or solubility are not detailed in available sources, compounds like RORgammat inverse agonist 13 typically exhibit properties conducive to biological activity, such as moderate lipophilicity.
Chemical properties are characterized by its reactivity profile:
Such properties are crucial for understanding how this compound behaves in biological systems and its potential interactions with other molecules .
RORgammat inverse agonist 13 has several applications in scientific research:
RORγt (retinoic acid receptor-related orphan receptor gamma t) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. It serves as the master regulator of T helper 17 (Th17) cell differentiation, a process critical for adaptive immunity against extracellular pathogens. During Th17 differentiation, cytokines such as TGF-β, IL-6, and IL-23 activate STAT3, which subsequently induces RORC gene expression [3] [10]. RORγt then binds to ROR response elements (ROREs) in the promoter and conserved non-coding sequence (CNS) regions of the IL17A-IL17F gene locus. Specifically, CNS2 (also termed CNS5) contains two evolutionarily conserved ROREs through which RORγt recruits histone-modifying enzymes like p300 (a histone acetyltransferase) and JMJD3 (an H3K27me3 demethylase) [10] [5]. This remodels chromatin into a transcriptionally permissive state, enabling robust IL-17A/F production [10].
Notably, RORγt cooperates with RORα4—a related orphan receptor induced by similar cytokine signals—to synergistically amplify IL-17 transcription. Double deficiency of RORα and RORγt abolishes Th17 development and confers complete resistance to experimental autoimmune encephalomyelitis (EAE) in mice [3]. Other transcription factors, including RUNX1, BATF, and HIF-1α, further stabilize RORγt binding to DNA or facilitate coactivator recruitment, forming a complex transcriptional network [10].
Table 1: Key Transcriptional Regulators of Th17 Differentiation
| Transcription Factor | Mechanism of Action | Effect on IL-17 |
|---|---|---|
| RORγt | Binds ROREs in IL17A promoter/CNS2; recruits p300/JMJD3 | Essential for transcription |
| RORα4 | Synergizes with RORγt; binds identical ROREs | Amplifies IL-17 output |
| STAT3 | Induces RORC expression; binds CNS6/CNS9 in Rorc locus | Prerequisite for RORγt upregulation |
| RUNX1 | Interacts with RORγt; stabilizes binding to CNS2 | Enhances RORγt transactivation |
Dysregulated RORγt activity drives pathological IL-17 secretion, directly linking it to autoimmune and chronic inflammatory diseases. In multiple sclerosis (MS), RORγt⁺ dendritic cells adopt an aggressive profile in the central nervous system, promoting inflammation via IL-17-mediated chemokine release (e.g., CCL2, CXCL1) that recruits lymphocytes and myeloid cells [1] [5]. In psoriasis, Th17/γδ T cells infiltrate the dermis under IL-23 stimulation, where RORγt-driven IL-17A/F activate keratinocytes to produce CCL20—a chemokine that recruits CCR6⁺ Th17 cells, creating a self-sustaining inflammatory loop [4] [7].
Rheumatoid arthritis (RA) patients exhibit elevated RORγt⁺ Th17 cells in synovial fluid. IL-17 synergizes with TNF-α to induce CCL20 and matrix metalloproteinases, exacerbating joint destruction [4] [10]. In inflammatory bowel disease (IBD), RORγt⁺ ILC3 and Th17 cells generate IL-17A/F and IL-22, disrupting epithelial barrier integrity and promoting neutrophil influx via CXCL chemokines [4] [5]. Genetic evidence further supports this link: RORC polymorphisms correlate with IBD susceptibility, while RORγt-deficient mice show near-complete protection across EAE, collagen-induced arthritis, and imiquimod (IMQ)-induced psoriasis models [3] [7] [9].
Table 2: RORγt-Driven Pathogenic Mechanisms in Select Autoimmune Diseases
| Disease | RORγt⁺ Cell Types Involved | Key Effector Mechanisms |
|---|---|---|
| Multiple Sclerosis | Th17 cells, dendritic cells | IL-17 → CCL2/CXCL1 → lymphocyte infiltration into CNS |
| Psoriasis | Th17 cells, γδ T cells | IL-17A/F → keratinocyte activation → CCL20/defensins |
| Rheumatoid Arthritis | Th17 cells, synoviocytes | IL-17 + TNF-α → CCL20 → osteoclast activation/erosion |
| Inflammatory Bowel Disease | Th17 cells, ILC3s | IL-17A/F/22 → epithelial barrier dysfunction → neutrophil recruitment |
Targeting RORγt offers a strategic advantage over cytokine-specific biologics (e.g., anti-IL-17 antibodies) by suppressing multiple Th17-derived mediators (IL-17A/F, IL-22, GM-CSF) simultaneously. This is critical as IL-17 inhibition alone shows limited efficacy in diseases like Crohn’s and RA due to compensatory cytokines [4] [6]. RORγt inverse agonists bind the ligand-binding domain (LBD), inducing conformational changes that displace coactivators (e.g., SRC-1) and recruit corepressors (e.g., SMRT, NCoR), thereby repressing basal transcriptional activity [7] [9].
RORγt inverse agonist 13 (Compound 3i; CAS 2170477-75-3) exemplifies this approach. It demonstrates:
Structurally, it features a C₂₃H₁₇Cl₂F₃N₂O₄ scaffold with a carboxylate group critical for ionic interactions with Arg-364 in the LBD, while its dichlorophenyl moiety occupies a hydrophobic subpocket [2] [9]. Unlike broad-spectrum immunosuppressants, RORγt inverse agonists preserve Th1/Th2 immunity, potentially reducing infection risks [6] [9].
Table 3: Profile of RORγt Inverse Agonist 13
| Property | Value/Characteristic | Method |
|---|---|---|
| Chemical Structure | C₂₃H₁₇Cl₂F₃N₂O₄ | Synthetic chemistry [2] |
| Molecular Weight | 513.29 g/mol | Analytical chemistry [2] |
| RORγt Binding (IC₅₀) | 63.8 nM | Radioligand competition [2] |
| Cellular Activity (IL-17A) | 76% inhibition at 0.3 μM in Th17 differentiation | qPCR/flow cytometry [2] |
| In Vivo Model Efficacy | Reduces psoriasis severity in IMQ model (25 mg/kg BID) | Clinical scoring [2] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2